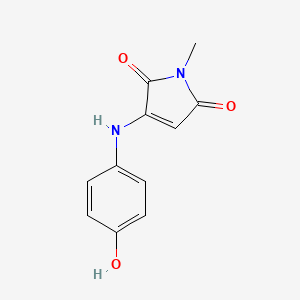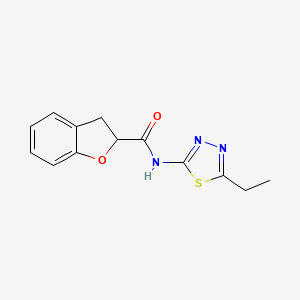
3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrole ring substituted with a hydroxyphenylamino group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione typically involves the reaction of 4-hydroxyaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
3-(4-hydroxyphenyl)amino)propanoic acid: Known for its antimicrobial and anticancer properties.
4-hydroxyphenyl)amino)methylene derivatives: Studied for their broad-spectrum antimicrobial activity.
Uniqueness
3-(4-hydroxyphenylamino)-1-methyl-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple research fields.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
3-(4-hydroxyanilino)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C11H10N2O3/c1-13-10(15)6-9(11(13)16)12-7-2-4-8(14)5-3-7/h2-6,12,14H,1H3 |
InChIキー |
RQILSCOHAJCCFR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B15110399.png)
![1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-3-(2,3,4-trimethoxyphenyl)-](/img/structure/B15110400.png)
![N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15110408.png)

![4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15110435.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B15110437.png)
![2-chloro-N-[[(2-chloroacetyl)amino]-phenyl-methyl]acetamide](/img/structure/B15110444.png)


![7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15110460.png)
![4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B15110462.png)
![[(3-Butoxy-4-chlorophenyl)sulfonyl]dimethylamine](/img/structure/B15110464.png)
![3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15110473.png)

